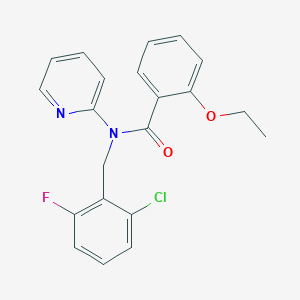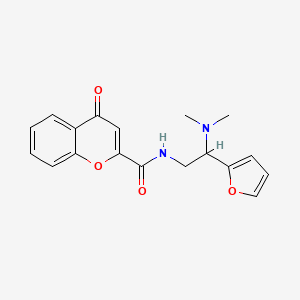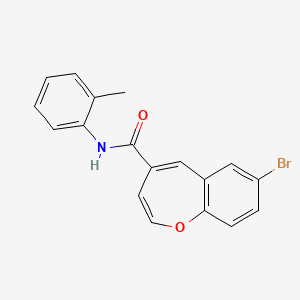![molecular formula C18H15ClN2O3S B11326510 Ethyl 4-{[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}-3-oxobutanoate](/img/structure/B11326510.png)
Ethyl 4-{[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}-3-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-{[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}-3-oxobutanoate is a complex organic compound with significant potential in various scientific fields. This compound features a pyridine ring substituted with a 4-chlorophenyl group and a cyano group, linked via a sulfanyl group to an ethyl ester of 3-oxobutanoic acid. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}-3-oxobutanoate typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the introduction of the 4-chlorophenyl and cyano groups. The final step involves the formation of the sulfanyl linkage and the esterification to produce the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}-3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
Ethyl 4-{[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}-3-oxobutanoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies to understand its interactions with biological molecules and its potential as a drug candidate.
Medicine: Research into its pharmacological properties may reveal potential therapeutic uses, such as anti-inflammatory or anticancer activities.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-{[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}-3-oxobutanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Ethyl 4-{[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}-3-oxobutanoate can be compared with similar compounds such as:
Ethyl 4-chloro-3-oxobutanoate: This compound shares a similar ester structure but lacks the pyridine ring and sulfanyl linkage, making it less versatile in certain reactions.
Ethyl 4-[(4-methylphenoxy)-3-oxobutanoate: This compound has a similar ester structure but features a different aromatic substitution, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it valuable for diverse scientific applications.
Properties
Molecular Formula |
C18H15ClN2O3S |
|---|---|
Molecular Weight |
374.8 g/mol |
IUPAC Name |
ethyl 4-[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl-3-oxobutanoate |
InChI |
InChI=1S/C18H15ClN2O3S/c1-2-24-17(23)9-15(22)11-25-18-13(10-20)5-8-16(21-18)12-3-6-14(19)7-4-12/h3-8H,2,9,11H2,1H3 |
InChI Key |
LNWHENDVEFDBSB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)CSC1=C(C=CC(=N1)C2=CC=C(C=C2)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-5-[1-acetyl-5-(thiophen-2-yl)pyrazolidin-3-ylidene]-1-benzylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11326436.png)

![2,3-dimethoxy-N-[4-({2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]benzamide](/img/structure/B11326439.png)

![Propyl 4-{[(7-bromo-1-benzoxepin-4-yl)carbonyl]amino}benzoate](/img/structure/B11326443.png)
![N-[2-(dimethylamino)-2-phenylethyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11326447.png)
![(5Z)-3-(4-chlorophenyl)-6-hydroxy-5-[2-(3-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-ylidene]pyrimidine-2,4(3H,5H)-dione](/img/structure/B11326448.png)
![N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B11326449.png)

![N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B11326456.png)
![1-[5-(4-Bromophenyl)-7-(4-methoxyphenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]pyrrolidine-2,5-dione](/img/structure/B11326459.png)
![N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]naphthalene-1-carboxamide](/img/structure/B11326488.png)

![1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(2-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11326495.png)
